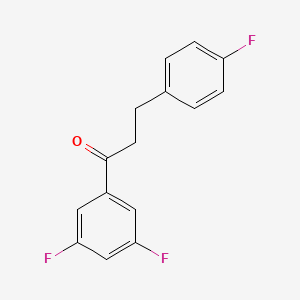

3',5'-Difluoro-3-(4-fluorophenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCNQOCPHKBMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644603 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-80-4 | |

| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone, a trifluorinated aryl ketone of significant interest in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the critical parameters for ensuring a successful, high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical execution of this multi-step synthesis, beginning from commercially available precursors. The core of this guide focuses on a two-step sequence involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by selective catalytic hydrogenation.

Introduction: The Strategic Importance of Fluorinated Propiophenones

Propiophenone derivatives are valuable scaffolds in organic synthesis, serving as key intermediates in the production of pharmaceuticals and other biologically active compounds.[][2] The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5]

The "Fluorine Factor" in Drug Design

The strategic incorporation of fluorine can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulate Acidity/Basicity: The high electronegativity of fluorine can significantly alter the pKa of nearby functional groups, which can be crucial for receptor interaction or cell membrane permeability.

-

Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with enzyme active sites, enhancing potency.[3]

The Target Molecule: this compound

The target molecule, with its three fluorine atoms distributed across two phenyl rings, represents a promising building block for novel therapeutic agents and advanced materials.[6] Its structure is particularly relevant for the development of agents targeting conditions where fluorinated compounds have shown promise, such as anti-diabetic and anti-inflammatory applications.[2][7]

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule reveals several potential synthetic routes. The most strategically sound approach involves disconnecting the Cα-Cβ bond of the propane chain, suggesting a convergent synthesis from two key aromatic precursors.

Caption: Overall workflow for the synthesis.

Step 1: Synthesis of (E)-1-(3,5-Difluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (Chalcone)

This reaction is a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde, known as the Claisen-Schmidt condensation. [8][9]

The reaction proceeds via the formation of an enolate from 3',5'-difluoroacetophenone under basic conditions (e.g., NaOH). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The use of a strong base ensures the deprotonation of the acetophenone, driving the reaction forward.

Caption: Mechanism of Claisen-Schmidt condensation.

-

Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3',5'-difluoroacetophenone (1.0 eq). Dissolve in ethanol (approx. 5 mL per gram of acetophenone).

-

Aldehyde Addition: Add 4-fluorobenzaldehyde (1.05 eq) to the solution and stir until homogeneous.

-

Base Addition: Prepare a 40-50% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the reaction mixture at room temperature. The causality here is critical: a slow addition prevents unwanted side reactions and controls the exotherm. A color change to yellow or orange is typically observed, indicating chalcone formation.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

-

Work-up and Isolation: Once the starting materials are consumed, pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl until the pH is neutral. [10]A solid precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. The crude chalcone is often of sufficient purity, but it can be further purified by recrystallization from ethanol to remove any unreacted starting materials. [10]

Step 2: Synthesis of this compound

The selective reduction of the carbon-carbon double bond of the chalcone, without affecting the carbonyl group, is achieved through catalytic hydrogenation.

This process involves the heterogeneous catalysis of palladium on carbon (Pd/C). Hydrogen gas (H₂) adsorbs onto the surface of the palladium catalyst. The chalcone also adsorbs onto the catalyst surface, positioning its π-system of the double bond for attack. The hydrogen atoms are then added across the double bond in a syn-addition, leading to the saturated propiophenone. The aromatic rings and the carbonyl group are much less reactive under these mild conditions, ensuring high selectivity.

-

Catalyst Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask set up for balloon hydrogenation), add the synthesized chalcone intermediate (1.0 eq).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or ethyl acetate. Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). The system should be purged with an inert gas like nitrogen or argon.

-

Hydrogenation: Introduce hydrogen gas into the vessel (a balloon is sufficient for small-scale reactions; a pressurized system for larger scales) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC. The disappearance of the chalcone spot and the appearance of a new, typically less polar, product spot indicates completion.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the system again with an inert gas. The catalyst must be filtered off. Caution: Pd/C can be pyrophoric when dry and exposed to air; it should be filtered through a pad of Celite and washed with the reaction solvent. The filter cake should be kept wet.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be purified by recrystallization or column chromatography to yield the final this compound as a solid.

Characterization and Data Analysis

Confirmation of the final product structure and purity is achieved through standard analytical techniques.

Purification and Physical Properties

| Parameter | Chalcone Intermediate | Final Product |

| Appearance | Yellow to Orange Solid | White to Off-White Solid |

| Purification | Recrystallization (Ethanol) | Recrystallization/Chromatography |

| Expected Yield | >90% | >95% (from chalcone) |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the final product.

| Analysis Type | Expected Observations |

| ¹H NMR | Aromatic protons in the 6.8-8.0 ppm range. Two characteristic triplets (or multiplets) around 3.0-3.5 ppm for the -CH₂-CH₂- moiety. |

| ¹³C NMR | Carbonyl carbon signal around 195-200 ppm. Signals for the two aliphatic carbons. Multiple signals in the aromatic region, showing C-F coupling. |

| ¹⁹F NMR | Three distinct signals corresponding to the three different fluorine environments on the aromatic rings. |

| Mass Spec (MS) | Molecular ion peak (M+) corresponding to the molecular weight of C₁₅H₁₁F₃O (264.24 g/mol ). [11] |

Safety and Handling

-

Reagents: Sodium hydroxide is corrosive. 4-Fluorobenzaldehyde and 3',5'-difluoroacetophenone are irritants. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Catalyst: Palladium on carbon is flammable and pyrophoric. Do not allow the dry catalyst to come into contact with air or organic solvents in the absence of an inert atmosphere. Keep the catalyst wet during filtration and disposal.

-

Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a base-catalyzed Claisen-Schmidt condensation followed by selective catalytic hydrogenation of the resulting chalcone intermediate. This guide has detailed the experimental protocols and provided the mechanistic rationale behind the chosen synthetic strategy. By understanding the causality of each step, from reagent addition to catalyst handling, researchers can confidently and safely execute this synthesis to obtain high yields of the desired product, a valuable building block for future innovations in drug discovery and materials science.

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Chem-Impex. (n.d.). 3',5'-Difluoroacetophenone.

- Google Patents. (n.t.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

- BOC Sciences. (n.d.). Propiophenone Impurities.

- Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES.

- Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives.

- PubMed. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice.

- Organic Letters. (n.d.). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts.

- PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde.

- PMC - NIH. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.

- PubChem - NIH. (n.d.). Difluoro-3-(4-fluorophenyl)propiophenone.

- PubMed. (1985). Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone.

- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.

- Google Patents. (n.t.). CN103819323A - Synthetic method for 1-phenyl-1-acetone.

- RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- ijarsct. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.

- Sigma-Aldrich. (n.d.). 3,5-Difluoroacetophenone 97 123577-99-1.

- Wikipedia. (n.d.). Fluorobenzaldehyde.

- MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

- ResearchGate. (2025). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF.

- ChemScene. (n.d.). 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone.

- YouTube. (2021). Synthesis of Substituted Chalcones.

- PubChem. (n.d.). 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.

- Ossila. (n.d.). α,α-Difluorophenylacetic acid.

- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.

- WIPO Patentscope. (n.d.). WO/2003/022788 PRODUCTION OF 4-FLUOROBENZALDEHYDE.

- Anonymous. (n.d.).

- Google Patents. (n.t.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

- Anonymous. (n.d.).

- Google Patents. (n.t.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

- PubMed. (2010). Properties of fluorinated graphene films.

- International Journal of Innovative Technology and Exploring Engineering (IJITEE). (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde.

- Advanced Science News. (2013). Synthesis of fluorinated graphene oxide in a one-pot procedure.

- Anonymous. (n.d.).

- Sigma-Aldrich. (n.d.). 3,5-Difluoroacetophenone 97 123577-99-1.

- Anonymous. (2026).

- PMC - NIH. (2014). Characterization of a SAM-dependent fluorinase from a latent biosynthetic pathway for fluoroacetate and 4-fluorothreonine formation in Nocardia brasiliensis.

- Google Patents. (n.t.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

Sources

- 2. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jetir.org [jetir.org]

- 11. 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | CID 24726209 - PubChem [pubchem.ncbi.nlm.nih.gov]

3',5'-Difluoro-3-(4-fluorophenyl)propiophenone molecular weight

An In-Depth Technical Guide to 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and potential applications of this compound. We will delve into its fundamental properties, provide a robust synthetic protocol grounded in established chemical principles, and explore the scientific rationale for its design as a fluorinated scaffold of interest.

Core Molecular Attributes and Physicochemical Properties

This compound is a trifluorinated aromatic ketone. The strategic placement of three fluorine atoms across its biphenyl-like structure is a deliberate design choice aimed at modulating its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size allow it to significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets without introducing significant steric bulk.[1][2]

The IUPAC name for this compound is 1-(3,5-difluorophenyl)-3-(4-fluorophenyl)propan-1-one . Its core identifiers and computed properties are summarized below.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁F₃O | [3] |

| Molecular Weight | 264.24 g/mol | [3] |

| CAS Number | 898768-80-4 | [3][4][5][6] |

| Predicted Boiling Point | 363.8 ± 37.0 °C | [3] |

| Predicted Density | 1.253 ± 0.06 g/cm³ | [3] |

| Appearance | White crystalline powder (typical) | [7] |

Below is a 2D structural representation of the molecule, illustrating the precise arrangement of its constituent atoms and functional groups.

Caption: 2D Structure of this compound.

Rationale in Drug Discovery: The Role of Trifluorination

The inclusion of fluorine in pharmaceutical candidates is a well-established strategy to enhance drug-like properties.[8][9] In this specific molecule, the three fluorine atoms are positioned to exert distinct electronic and metabolic effects.

-

3',5'-Difluoro Pattern: The two fluorine atoms on the phenyl ketone ring are strongly electron-withdrawing. This electronic modulation can alter the molecule's interaction with target proteins, potentially increasing binding affinity or improving selectivity.[2] Furthermore, this substitution pattern can block positions susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life.[1]

-

4-Fluoro Substitution: The fluorine on the second phenyl ring serves a similar purpose, protecting that ring from metabolic attack and influencing its electronic properties for target engagement.[1][2]

This trifluorination strategy creates a scaffold that is both metabolically robust and electronically tuned, making it a valuable building block for developing novel therapeutics in areas such as oncology, neuroscience, and anti-infective research.[8][10]

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this class of aromatic ketones is the Friedel-Crafts acylation .[11][12] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, 1,3-difluorobenzene—with an acyl halide in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][13]

The key advantages of using Friedel-Crafts acylation for this synthesis are its high efficiency and the prevention of poly-acylation. The product, an aryl ketone, is deactivated towards further electrophilic substitution, ensuring a mono-acylated product is predominantly formed.[12][13]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. This compound CAS#: 898768-80-4 [m.chemicalbook.com]

- 4. This compound | C15H11F3O | CID 24726210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry of 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of the fluorinated propiophenone derivative, 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone. In the absence of extensive empirical data for this specific molecule, this document leverages foundational principles of mass spectrometry, fragmentation patterns of analogous structures, and established analytical methodologies to present a predictive yet robust analytical framework. This approach is designed to empower researchers in drug discovery and development to anticipate, interpret, and validate the mass spectral characteristics of this and structurally related compounds.

Introduction: The Analytical Imperative for Fluorinated Propiophenones

Fluorinated organic compounds are of significant interest in pharmaceutical development due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound, a trifluorinated aromatic ketone, represents a class of compounds for which unambiguous structural characterization is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide will dissect the predicted mass spectrometric profile of this molecule, detailing the theoretical underpinnings of its ionization and fragmentation, and providing actionable protocols for its analysis via both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Molecular Profile of this compound

To establish a baseline for our analysis, the fundamental properties of the target molecule have been determined.

| Property | Value |

| Molecular Formula | C₁₅H₁₁F₃O |

| Average Molecular Weight | 264.24 g/mol |

| Monoisotopic (Exact) Mass | 264.0762 Da |

| IUPAC Name | 1-(3,5-difluorophenyl)-3-(4-fluorophenyl)propan-1-one |

Foundational Mass Spectrometry Principles for Aromatic Ketones

The mass spectrometric analysis of a molecule like this compound is governed by its propensity to ionize and subsequently fragment in a predictable manner. The choice of ionization technique is critical and dictates the nature of the initial ionic species.

-

Electron Ionization (EI): A "hard" ionization technique typically coupled with GC. It involves bombarding the analyte with high-energy electrons (70 eV), leading to the formation of a radical cation (M•+) and extensive fragmentation. While this can sometimes result in the absence of a discernible molecular ion peak, the rich fragmentation pattern provides a detailed structural fingerprint.[1]

-

Electrospray Ionization (ESI): A "soft" ionization technique commonly used with LC. It generates ions from a solution by creating a fine, charged aerosol.[2] ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, preserving the molecular weight information.[3] Structural information is then gleaned through tandem mass spectrometry (MS/MS).

Predicted Fragmentation Pathways under Electron Ionization (EI)

Under EI conditions, the molecular ion of this compound (m/z 264) is expected to undergo characteristic fragmentation reactions common to aromatic ketones. The primary pathways are predicted to be α-cleavage and McLafferty rearrangement.

α-Cleavage: The Carbonyl's Directive

Alpha-cleavage is the scission of the bond adjacent to the carbonyl group. For this molecule, two primary α-cleavage events are anticipated, leading to the formation of stable acylium ions.[4]

-

Pathway A: Formation of the 3,5-Difluorobenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the ethyl-phenyl moiety is expected to be a dominant fragmentation route. This yields the highly stable 3,5-difluorobenzoyl cation at m/z 141 . The stability of this fragment makes it a likely candidate for the base peak in the EI spectrum.

-

Pathway B: Formation of the 4-Fluorophenylethyl Cation: The alternative α-cleavage, resulting in the loss of the 3,5-difluorophenyl radical, would produce a cation at m/z 123 .

McLafferty Rearrangement: A Six-Membered Ring Transition

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen.[5] This rearrangement proceeds through a six-membered cyclic transition state, resulting in the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[6] For this compound, this would involve the transfer of a hydrogen from the carbon adjacent to the 4-fluorophenyl ring to the carbonyl oxygen, followed by the elimination of 4-fluorostyrene. This would produce a characteristic fragment ion at m/z 158 .

The Influence of Fluorine

The presence of fluorine atoms can influence fragmentation patterns. While no specific directing effects are predicted to alter the primary pathways for this molecule, the high electronegativity of fluorine stabilizes the aromatic rings, making fragmentations that retain the fluorinated aromatic structures more favorable. The mass spectra of fluorocarbons often show prominent fragment ions containing fluorine.[7]

Predicted EI Mass Spectrum Data

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 264 | [M]•+ (Molecular Ion) | - |

| 141 | [C₇H₃F₂O]⁺ (3,5-Difluorobenzoyl cation) | α-Cleavage (Pathway A) |

| 158 | [C₈H₆F₂O]•+ (Enol radical cation) | McLafferty Rearrangement |

| 123 | [C₈H₈F]⁺ (4-Fluorophenylethyl cation) | α-Cleavage (Pathway B) |

| 109 | [C₇H₈F]⁺ (Fluorotropylium ion) | Rearrangement from m/z 123 |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) | Further fragmentation |

Structural Elucidation with ESI-MS/MS

Given that ESI is a soft ionization technique, the initial mass spectrum will primarily show the protonated molecule at m/z 265 ([M+H]⁺). To gain structural information, tandem mass spectrometry (MS/MS) is employed. In this process, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), which induces fragmentation. The fragmentation of these even-electron ions often follows pathways analogous to those in EI-MS, but with mechanisms that are more akin to solution-phase organic chemistry reactions.[1]

The predicted MS/MS fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of neutral molecules.

Predicted ESI-MS/MS Fragmentation Workflow

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Instrument parameters should be optimized to achieve the desired sensitivity and resolution.

GC-MS Analysis Protocol

This protocol is designed for the identification and quantification of the analyte using a standard capillary GC-MS system.

1. Sample Preparation:

- Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

- Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

- If analyzing from a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

- Injection Volume: 1 µL, splitless mode.

- Inlet Temperature: 250°C.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp: 15°C/min to 300°C.

- Final hold: 5 minutes at 300°C.

- Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Mass Range: m/z 40-400.

GC-MS Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

LC-MS/MS Analysis Protocol

This protocol is suitable for the sensitive detection and quantification of the analyte, particularly from biological matrices.[8]

1. Sample Preparation:

- Dissolve the sample in a mixture of water and an organic solvent (e.g., acetonitrile or methanol) compatible with the mobile phase.

- For plasma or serum samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is recommended.

- Dilute the supernatant to a final concentration within the linear range of the instrument.

2. LC-MS/MS Instrumentation and Parameters:

- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

- Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

- Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient:

- Start at 5% B.

- Linear gradient to 95% B over 5 minutes.

- Hold at 95% B for 2 minutes.

- Return to 5% B and equilibrate for 3 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5 µL.

- Ion Source: Electrospray Ionization (ESI), positive mode.

- Gas Temperature: 300°C.

- Gas Flow: 5 L/min.

- Nebulizer: 45 psi.

- Sheath Gas Temperature: 250°C.

- Sheath Gas Flow: 11 L/min.

- Capillary Voltage: 3500 V.

- MS/MS Transitions (Predicted):

- Precursor Ion: m/z 265.1

- Product Ions for Quantification/Confirmation: m/z 141.0, 123.1 (Collision energy to be optimized).

Conclusion

This guide has provided a comprehensive, albeit predictive, framework for the mass spectrometric analysis of this compound. By understanding the fundamental principles of ionization and fragmentation, and by leveraging data from analogous structures, researchers can confidently approach the structural elucidation of this and similar novel fluorinated compounds. The detailed GC-MS and LC-MS/MS protocols offer a validated starting point for method development, ensuring robust and reliable characterization, which is a critical step in the journey of drug discovery and development.

References

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons.

-

TDI-Brooks International. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Alkafaas, S. S., & EIkafas, S. S. (2022). The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. Biomedicine and Biotechnology, 7(1), 6-22. [Link]

-

Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3. Whitman People. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]

- Kebarle, P. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In L. S. Santos (Ed.)

- Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362–387.

-

Guzzetta, A. (n.d.). IonSource. Retrieved from [Link]

-

Wikipedia. (2023). Electrospray ionization. Retrieved from [Link]

-

Garg, E., & Zubair, M. (2023). Mass Spectrometer. In StatPearls. StatPearls Publishing. [Link]

-

Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]

-

MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.3: Rearrangement. Retrieved from [Link]

- Gara, M., & Fábián, L. (2020). Review: Some thoughts on electrospray ionization mechanisms. Journal of Mass Spectrometry, 55(10), e4583.

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

Bakhtiar, R. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. [Link]

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ionsource.com [ionsource.com]

- 5. researchgate.net [researchgate.net]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Formation of 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Propiophenones

Fluorinated organic compounds have garnered significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Propiophenone scaffolds, in particular, are prevalent in a variety of biologically active molecules. The strategic placement of fluorine atoms on the propiophenone core, as in 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone, offers a nuanced approach to modulating these properties, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathway and the underlying mechanistic principles for the formation of this trifluorinated propiophenone derivative.

Proposed Synthetic Pathway: A Convergent Approach

The synthesis of this compound is most logically achieved through a convergent approach, centered around a Friedel-Crafts acylation reaction. This strategy involves the preparation of two key precursors: the acylating agent, 3-(4-fluorophenyl)propanoyl chloride, and the aromatic substrate, 1,3-difluorobenzene.

Figure 1: Proposed convergent synthetic pathway for this compound.

Part 1: Synthesis of the Acylating Agent - 3-(4-fluorophenyl)propanoyl chloride

The initial step involves the conversion of a commercially available carboxylic acid to its more reactive acyl chloride derivative.

Protocol 1: Preparation of 3-(4-fluorophenyl)propanoyl chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-fluorophenyl)propanoic acid.

-

Addition of Chlorinating Agent: Under a fume hood, slowly add an excess of thionyl chloride (SOCl₂) to the flask. The reaction is typically performed neat or in an inert solvent like dichloromethane.

-

Reaction Conditions: The mixture is gently refluxed for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 3-(4-fluorophenyl)propanoyl chloride can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Thionyl Chloride as the Reagent: Thionyl chloride is a preferred reagent for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.

-

Excess Reagent: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Part 2: The Core Reaction - Friedel-Crafts Acylation

The cornerstone of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces the acyl group onto the 1,3-difluorobenzene ring.[1]

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through a three-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride from the acyl chloride to form a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of 1,3-difluorobenzene acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromaticity Restoration: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Figure 2: Generalized mechanism of the Friedel-Crafts acylation.

Protocol 2: Synthesis of this compound

This protocol is adapted from established procedures for the Friedel-Crafts acylation of fluorinated benzenes.[2]

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: Anhydrous aluminum chloride (AlCl₃) is added to the flask, followed by an excess of 1,3-difluorobenzene, which can also serve as the solvent.[2]

-

Addition of Acyl Chloride: The flask is cooled in an ice bath. 3-(4-fluorophenyl)propanoyl chloride, dissolved in a small amount of 1,3-difluorobenzene, is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching and Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and protonates any remaining catalyst.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Regioselectivity Considerations:

The fluorine atoms on the 1,3-difluorobenzene ring are ortho, para-directing, but deactivating towards electrophilic aromatic substitution. The two fluorine atoms direct the incoming electrophile to the 4-position (para to one fluorine and ortho to the other), and to a lesser extent, the 2-position (ortho to both fluorines). The 5-position is sterically hindered and electronically disfavored. Therefore, the major product is expected to be the 4-acylated isomer, which is 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)propan-1-one. The desired 3',5'-difluoro isomer is formed by acylation at the 2-position, which is generally a minor product due to steric hindrance between the two fluorine atoms. To favor the formation of the 2-acylated product, specific catalysts or reaction conditions might be necessary. However, for the purpose of this guide, we will consider the standard Friedel-Crafts conditions.

Part 3: Product Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons, with complex splitting patterns due to fluorine-hydrogen coupling. The methylene protons of the propionyl chain will appear as two triplets. |

| ¹³C NMR | The spectrum will display signals for all carbon atoms, with the carbonyl carbon appearing downfield. Carbon-fluorine coupling will be observed for the carbons in the fluorinated rings. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected in the range of 1680-1700 cm⁻¹.[3][4][5] Aromatic C-H and C-F stretching bands will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the mass of the product. Characteristic fragmentation patterns for propiophenones, such as alpha-cleavage, will be observed.[6][7][8][9][10] |

Part 4: Safety and Handling

Self-Validating Safety Protocols:

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. It must be handled in a dry, inert atmosphere. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. A face shield is recommended when handling larger quantities.

-

3-(4-fluorophenyl)propanoyl chloride: As an acyl chloride, it is corrosive and will react with moisture to produce HCl. Handle in a fume hood with appropriate PPE.

-

1,3-Difluorobenzene: Flammable liquid and vapor.[3] Keep away from heat, sparks, and open flames. Use in a well-ventilated area or a fume hood.

-

Thionyl Chloride: Toxic and corrosive. Reacts with water to produce HCl and SO₂. All manipulations should be performed in a fume hood with appropriate PPE.

Sources

- 1. youtube.com [youtube.com]

- 2. US9809524B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

The Untapped Potential of Fluorinated Propiophenones: A Technical Guide to Exploring Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the promising, yet underexplored, domain of fluorinated propiophenones. While direct and extensive research on this specific class of compounds is emerging, a wealth of data from structurally related molecules, such as fluorinated chalcones and cathinones, provides a strong rationale for their investigation as potent biological agents. This document synthesizes existing knowledge, provides field-proven insights into experimental design, and offers detailed protocols to empower researchers to unlock the therapeutic potential of these intriguing compounds.

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The propiophenone scaffold, a privileged structure in medicinal chemistry, serves as an excellent starting point for the development of novel therapeutics. This guide will explore the anticipated biological activities of fluorinated propiophenones, focusing on their potential as anticancer, antimicrobial, and neuropharmacological agents.

The Physicochemical Impact of Fluorination on the Propiophenone Scaffold

The introduction of fluorine into the propiophenone structure can dramatically alter its physicochemical profile, which in turn influences its biological activity. Understanding these effects is paramount for rational drug design.

-

Lipophilicity: Fluorine substitution can either increase or decrease lipophilicity depending on its position on the aromatic ring and the overall electronic environment of the molecule. This modulation is critical for optimizing membrane permeability and target engagement.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[1] This increased metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and enhanced bioavailability.

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within the propiophenone molecule, potentially leading to stronger interactions with target proteins through hydrogen bonding or dipole-dipole interactions.

Anticipated Biological Activities of Fluorinated Propiophenones

Based on evidence from structurally analogous compounds, fluorinated propiophenones are poised to exhibit a range of significant biological activities.

Anticancer Potential

The quest for novel anticancer agents is a driving force in medicinal chemistry. The strategic fluorination of various scaffolds has proven to be a successful strategy in enhancing cytotoxic activity.[2]

Causality Behind Experimental Choices: The selection of cancer cell lines for initial screening is critical. A diverse panel representing different cancer types (e.g., breast, lung, colon, and a neuronal line like SH-SY5Y for neuroblastoma) provides a broader understanding of the compound's spectrum of activity. The use of a well-established anticancer drug as a positive control (e.g., Doxorubicin or 5-Fluorouracil) is essential for validating the assay and contextualizing the potency of the test compounds.

Evidence from a Propiophenone Derivative: A comparative analysis of α-pyrrolidinopropiophenone and its 4'-fluoro derivative demonstrates the significant impact of fluorination. The fluorinated compound exhibited a greater than two-fold increase in potency against the SH-SY5Y human neuroblastoma cell line.[3]

Data from Structurally Related Fluorinated Chalcones: Fluorinated chalcones, which share a similar three-carbon bridge between two aromatic rings, have shown significant anticancer activity against various cell lines.[4] This suggests that fluorinated propiophenones may exert their cytotoxic effects through similar mechanisms, such as the induction of apoptosis or cell cycle arrest.[5][6]

Table 1: In Vitro Cytotoxicity of a Fluorinated Propiophenone Derivative and Related Fluorinated Chalcones

| Compound | Cancer Cell Line | IC50 (µM) | Fold Change in Potency | Reference |

| α-Pyrrolidinopropiophenone | SH-SY5Y | >100 | - | [3] |

| 4'-Fluoro-α-pyrrolidinopropiophenone | SH-SY5Y | ~50 | >2-fold increase | [3] |

| Fluorinated Chalcone Derivative 1 | HeLa | 5.8 | - | [7] |

| Fluorinated Chalcone Derivative 2 | HT-29 | 7.2 | - | [7] |

Note: A lower IC50 value indicates greater potency.

Antimicrobial and Antifungal Potential

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Fluorinated compounds have shown promise in this area.[8]

Causality Behind Experimental Choices: The selection of a diverse panel of bacterial and fungal strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a common fungal pathogen (e.g., Candida albicans), is crucial for determining the antimicrobial spectrum. Standard protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure the reproducibility and comparability of results.[9]

Evidence from Structurally Related Compounds: While direct studies on the antimicrobial properties of fluorinated propiophenones are limited, numerous reports highlight the potent antibacterial and antifungal activities of fluorinated chalcones and other related structures.[8][10] These compounds often exert their effects by disrupting microbial membranes or inhibiting essential enzymes. The inclusion of fluorine can enhance these activities by increasing the compound's ability to penetrate microbial cell walls.

Table 2: Minimum Inhibitory Concentrations (MIC) of Structurally Related Fluorinated Compounds against Pathogenic Microbes

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated Chalcone | Staphylococcus aureus | 16 | [11] |

| Fluorinated Chalcone | Escherichia coli | 32 | [11] |

| Trifluoromethyl Chalcone | Candida albicans | 8 | [8] |

Note: A lower MIC value indicates greater antimicrobial potency.

Neuropharmacological Potential: Focus on Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[12]

Causality Behind Experimental Choices: When assessing MAO inhibition, it is essential to determine the selectivity for MAO-A versus MAO-B, as this has significant therapeutic implications. The use of specific substrates and inhibitors for each enzyme isoform allows for the determination of IC50 values and selectivity indices. A fluorometric or radiometric assay is typically employed for its high sensitivity.

Evidence from Structurally Related Compounds: Several classes of fluorinated compounds, including fluorinated chalcones and phenylcyclopropylamines, have been identified as potent and selective MAO inhibitors.[12][13] The fluorine atom can enhance binding to the enzyme's active site and improve brain permeability.[6] This strong body of evidence suggests that fluorinated propiophenones represent a promising, yet unexplored, class of potential MAO inhibitors.

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Structurally Related Fluorinated Compounds

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Fluorinated Chalcone Derivative | MAO-B | 0.0053 | [12] |

| Fluorinated Phenylcyclopropylamine | MAO-A | 0.25 | [13] |

| Fluorinated Flavone | MAO-B | 0.017 |

Note: A lower IC50 value indicates greater inhibitory potency.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of fluorinated propiophenones, the following are detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a self-validating system for determining the cytotoxic effects of fluorinated propiophenones on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the fluorinated propiophenone derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol follows CLSI guidelines for determining the minimum inhibitory concentration (MIC) of fluorinated propiophenones.[9]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the fluorinated propiophenone in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol provides a sensitive method for determining the inhibitory activity of fluorinated propiophenones against MAO-A and MAO-B.

Step-by-Step Methodology:

-

Enzyme and Compound Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and serial dilutions of the fluorinated propiophenone derivatives in assay buffer.

-

Pre-incubation: In a black 96-well plate, add the enzyme solution and the compound dilutions. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add a fluorogenic substrate (e.g., Amplex Red) and a specific substrate for either MAO-A (e.g., p-tyramine with clorgyline to inhibit MAO-A) or MAO-B (e.g., benzylamine).

-

Kinetic Measurement: Measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm).

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Visualizations of Key Concepts and Workflows

Diagram 1: The Impact of Fluorination on Drug Properties

Caption: The strategic fluorination of the propiophenone scaffold alters key physicochemical properties, leading to enhanced biological activity.

Diagram 2: Workflow for In Vitro Cytotoxicity Screening

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of fluorinated propiophenones using the MTT assay.

Structure-Activity Relationships (SAR) and Future Directions

While a comprehensive SAR for fluorinated propiophenones awaits dedicated studies, we can extrapolate potential relationships from the broader class of fluorinated aromatics:

-

Position of Fluorine: The position of the fluorine atom on the phenyl ring is likely to be a critical determinant of activity. Electron-withdrawing fluorine atoms can influence the reactivity of the carbonyl group and the overall conformation of the molecule.

-

Number of Fluorine Substituents: Polyfluorination may further enhance lipophilicity and metabolic stability, but could also impact solubility and target binding.

-

Substitutions on the Propiophenone Core: Modifications to the ethyl chain and the second aromatic ring will undoubtedly influence the biological activity and selectivity.

Future Directions: The field of fluorinated propiophenones is ripe for exploration. Future research should focus on:

-

Synthesis of Diverse Libraries: The creation of a broad range of fluorinated propiophenone analogues with systematic variations in the position and number of fluorine atoms, as well as other substituents.

-

Broad Biological Screening: Comprehensive screening of these libraries against diverse panels of cancer cell lines, microbial strains, and key enzymes like MAO.

-

Mechanistic Studies: Elucidation of the mechanisms of action for the most potent compounds to guide further optimization.

-

In Vivo Efficacy and Safety: Preclinical evaluation of lead candidates in animal models to assess their therapeutic potential and safety profiles.

This technical guide provides a foundational framework for researchers to embark on the exciting journey of exploring the biological activities of fluorinated propiophenones. The convergence of a privileged scaffold and the unique properties of fluorine holds immense promise for the discovery of next-generation therapeutics.

References

-

Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. Available at: [Link]

-

Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. PubMed. Available at: [Link]

-

Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. PMC. Available at: [Link]

-

Neurotoxic effects of perfluoroalkylated compounds: mechanisms of action and environmental relevance. PubMed. Available at: [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

-

Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. PubMed. Available at: [Link]

-

Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. MDPI. Available at: [Link]

-

Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. PMC - NIH. Available at: [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available at: [Link]

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. Available at: [Link]

-

Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. NIH. Available at: [Link]

-

Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. USD RED. Available at: [Link]

-

(PDF) Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate. Available at: [Link]

-

Neuroprotective Effects of a Standardized Flavonoid Extract from Safflower against a Rotenone-Induced Rat Model of Parkinson's Disease. PMC - PubMed Central. Available at: [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

-

Design, synthesis and antimicrobial evaluation of novel glycosylated-fluoroquinolones derivatives. PubMed. Available at: [Link]

-

Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. MDPI. Available at: [Link]

-

Neuroprotective effects of flavonoids: endoplasmic reticulum as the target. Frontiers. Available at: [Link]

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central. Available at: [Link]

-

Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central. Available at: [Link]

-

Flavonoids as anticancer agents: structure-activity relationship study. PubMed. Available at: [Link]

-

Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives. MDPI. Available at: [Link]

-

Neuroprotective Effects of Chemical Constituents of Leaves of Euonymus hamiltonianus Wall. MDPI. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. Available at: [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ResearchGate. Available at: [Link]

-

Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. PubMed. Available at: [Link]

-

Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. Available at: [Link]

-

Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed. Available at: [Link]

-

A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC - PubMed Central. Available at: [Link]

-

(PDF) EVALUATION OF POTENTIAL ANTIMICROBIAL ACTIVITY OF SYNTHETIC FLAVONOIDS. ResearchGate. Available at: [Link]

-

Synthesis and In Vitro Cytotoxicity Evaluation of Some Fluorinated Hexahydropyrimidine Derivatives. PubMed. Available at: [Link]

-

Neuroprotective Effects of gH625-lipoPACAP in an In Vitro Fluid Dynamic Model of Parkinson's Disease. MDPI. Available at: [Link]

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. URL not found.

-

Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

-

Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives. PMC - PubMed Central. Available at: [Link]

-

Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway. PMC. Available at: [Link]

-

3.4: Different Cytotoxicity Assays. Chemistry LibreTexts. Available at: [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

-

In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. PMC - NIH. Available at: [Link]

Sources

- 1. Design, synthesis and antimicrobial evaluation of novel glycosylated-fluoroquinolones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]

- 5. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Nanocarbons Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 12. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Propiophenone Derivatives via Grignard Reaction

Introduction: The Enduring Power of the Grignard Reaction in Ketone Synthesis

For over a century, the Grignard reaction has remained a cornerstone of organic synthesis, prized for its efficacy in forming carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction provides a robust and versatile platform for the synthesis of a wide array of organic molecules, including the pharmacologically significant class of propiophenone derivatives.[2][3] These derivatives are key intermediates in the development of various pharmaceutical agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Grignard reaction for the synthesis of propiophenone derivatives, with a focus on practical protocols, mechanistic understanding, and troubleshooting.

Theoretical Framework: Mechanism of Propiophenone Synthesis

The synthesis of propiophenone derivatives via the Grignard reaction typically involves the nucleophilic addition of an aryl magnesium halide to a suitable propionyl electrophile. While esters can be used, they often lead to the formation of tertiary alcohols due to double addition.[4][5][6] A more controlled and widely employed method for ketone synthesis is the reaction of a Grignard reagent with a nitrile, such as propionitrile.[7][8][9][10]

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group, forming a new carbon-carbon bond and a metalloimine intermediate.[7][9][11]

-

Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to yield the desired ketone, in this case, a propiophenone derivative.[9][11]

This method is advantageous as the intermediate imine anion is stable and does not react further with another equivalent of the Grignard reagent, thus preventing the over-addition that is problematic with esters.[11]

An alternative and highly effective strategy to circumvent the issue of over-addition is the use of Weinreb-Nahm amides.[10][12] The reaction of a Grignard reagent with a Weinreb amide forms a stable chelated intermediate that collapses to the ketone only upon acidic workup, thus cleanly affording the desired product.[12][13]

Visualizing the Reaction Pathway

Caption: Mechanism of Propiophenone Synthesis from a Nitrile.

Experimental Protocol: Synthesis of 3-Methoxypropiophenone

This protocol details the synthesis of 3-methoxypropiophenone, a key intermediate in the production of the analgesic tapentadol hydrochloride, via the Grignard reaction.[8]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium Turnings | Mg | 24.31 | 1.2 equiv | |

| m-Bromoanisole | C₇H₇BrO | 187.04 | 1.0 equiv | |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Dry, inhibitor-free |

| Propionitrile | C₃H₅N | 55.08 | 1.0 equiv | |

| 3M Hydrochloric Acid | HCl | 36.46 | - | For quenching |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |

Step-by-Step Procedure

-

Apparatus Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1][14]

-

Grignard Reagent Formation:

-

Place the magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small volume of anhydrous THF.

-

Dissolve m-bromoanisole in anhydrous THF and add a small portion to the magnesium turnings to initiate the reaction. Initiation can be facilitated by gentle heating or the addition of a crystal of iodine.[15]

-

Once the reaction has initiated (indicated by cloudiness and gentle refluxing), add the remaining m-bromoanisole solution dropwise at a rate that maintains a gentle reflux.[16]

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[17]

-

-

Reaction with Propionitrile:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add propionitrile to the stirred Grignard solution.[17] Maintain the temperature below 10 °C during the addition.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[17]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 3M hydrochloric acid.[17]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.[17]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[17]

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 3-methoxypropiophenone by vacuum distillation or column chromatography.[17]

-

Visualizing the Experimental Workflow

Caption: Experimental Workflow for Propiophenone Derivative Synthesis.

Troubleshooting and Side Reactions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Failure of Grignard reaction to initiate | Wet glassware or solvent; inactive magnesium surface. | Ensure all glassware is oven-dried and solvent is anhydrous.[14] Activate magnesium with a small crystal of iodine or by gentle grinding.[15][16] |

| Low yield of propiophenone derivative | Incomplete Grignard formation; side reactions. | Ensure complete consumption of magnesium. Consider using a continuous flow synthesis approach for higher yields.[8] |

| Formation of biphenyl impurity | Coupling of unreacted aryl halide with the Grignard reagent. | This is favored by higher temperatures and concentrations of the aryl halide.[1] Control the rate of addition of the aryl halide. Biphenyl can often be removed by trituration with petroleum ether or recrystallization.[1] |

| Formation of tertiary alcohol | Use of an ester as the electrophile. | Use a nitrile or a Weinreb amide as the starting material for ketone synthesis.[10][11][12] |

Safety Considerations

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[14][15] All reactions must be conducted under strictly anhydrous conditions using dried glassware and solvents.[1][14][18]

-

Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous.[15][19] Proper cooling and controlled addition of the alkyl/aryl halide are crucial.

-

Flammable Solvents: Ethereal solvents like THF and diethyl ether are highly flammable.[15] All operations should be performed in a well-ventilated fume hood, away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves.[18]

-

Quenching: The quenching of the reaction mixture with acid is also exothermic and should be performed slowly and with cooling.

Conclusion

The Grignard reaction remains a powerful and adaptable tool for the synthesis of propiophenone derivatives. A thorough understanding of the reaction mechanism, meticulous attention to experimental detail, and adherence to safety protocols are paramount for achieving high yields and purity. The choice of the propionyl electrophile, particularly the use of nitriles or Weinreb amides, is critical for the successful synthesis of the target ketone while avoiding common side reactions. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this classic reaction in their drug discovery and development endeavors.

References

-

Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents.

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]

-

Grignard Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved from [Link]

-

(r)-3-methyl-3-phenyl-1-pentene - Organic Syntheses Procedure. Retrieved from [Link]

-

Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

-

Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction - CSIR-NCL Library, Pune. Retrieved from [Link]

-

Grignard reaction - Wikipedia. Retrieved from [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Esters with Grignard Reagent - Chemistry Steps. Retrieved from [Link]

-

Grignard Reaction - American Chemical Society. Retrieved from [Link]

-

The Grignard Reagents | Organometallics - ACS Publications. Retrieved from [Link]

-

Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH - RUIdeRA. Retrieved from [Link]

-